molecular formula C19H13F3N6OS B2769208 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 868969-89-5

2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2769208
CAS RN: 868969-89-5
M. Wt: 430.41
InChI Key: VMOHVXJLAIKYEZ-UHFFFAOYSA-N
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Description

The compound “2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide” belongs to the family of triazolopyridines . Triazolopyridines are a class of heterocyclic compounds that have many pharmaceutical applications due to their biological activity . They are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anxiolytic, herbicidal, pesticidal, antithrombotic, anti-inflammatory, and antiproliferative properties .

Scientific Research Applications

Synthesis and Insecticidal Assessment

The synthesis of various heterocycles incorporating a thiadiazole moiety, such as pyridine and triazolopyridine derivatives, has been explored for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. These compounds, identified through various spectroscopic techniques, show potential as insecticidal agents, highlighting their relevance in agricultural research and pest management strategies (Fadda et al., 2017).

Potential Antiasthma Agents

Research into triazolopyrimidines as potential antiasthma agents has identified several compounds with mediator release inhibitory properties. This discovery opens avenues for the development of novel pharmacological interventions for asthma, a prevalent respiratory condition (Medwid et al., 1990).

Metal-Free Synthesis of Triazolopyridines

The metal-free synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines via oxidative N-N bond formation demonstrates a novel strategy for constructing heterocyclic compounds. This method features short reaction times and high yields, showcasing the efficiency of metal-free approaches in organic synthesis (Zheng et al., 2014).

Antimicrobial and Antioxidant Activities

The synthesis of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives has been investigated for their antimicrobial and antioxidant activities. These compounds exhibit moderate to good binding energies with target proteins, suggesting their potential use in treating microbial infections and oxidative stress-related conditions (Flefel et al., 2018).

properties

IUPAC Name

2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N6OS/c20-19(21,22)13-2-1-3-14(10-13)24-16(29)11-30-17-5-4-15-25-26-18(28(15)27-17)12-6-8-23-9-7-12/h1-10H,11H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOHVXJLAIKYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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